2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole
Description
2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole is a bicyclic heterocyclic compound featuring a fused pyrrolo-thiazole core substituted with a phenyl group at the 2-position. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. Its molecular formula is C${11}$H${11}$N$_2$S·HBr, with a molecular weight of 283.20 g/mol (calculated from and ).
Properties
IUPAC Name |
2-phenyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-2-4-8(5-3-1)11-13-9-6-12-7-10(9)14-11/h1-5,12H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHAHQIUNRBFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)SC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801249843 | |
| Record name | 5,6-Dihydro-2-phenyl-4H-pyrrolo[3,4-d]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801249843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954241-29-3 | |
| Record name | 5,6-Dihydro-2-phenyl-4H-pyrrolo[3,4-d]thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=954241-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydro-2-phenyl-4H-pyrrolo[3,4-d]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801249843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with a thiazole derivative in the presence of an acid catalyst. The reaction conditions often require refluxing in a suitable solvent such as methanol or ethanol .
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Biological Activities
The compound has been investigated for its potential pharmacological properties. Some notable applications include:
- Anticancer Activity : Research indicates that derivatives of 2-phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that certain derivatives can induce apoptosis in human cancer cells by activating specific signaling pathways .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Its derivatives have been tested for efficacy against bacteria and fungi, showing promise as potential antimicrobial agents .
- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Potential Uses in Drug Development
Given its biological activities, this compound is being explored for various therapeutic applications:
| Therapeutic Area | Potential Application |
|---|---|
| Cancer Treatment | Cytotoxic agents targeting specific cancer types |
| Antimicrobial Therapy | Agents against resistant bacterial strains |
| Anti-inflammatory Drugs | Treatments for chronic inflammatory conditions |
Case Studies
Several case studies highlight the potential of this compound in research:
- Case Study 1 : A study published in a peer-reviewed journal demonstrated that a derivative of this compound showed significant activity against breast cancer cells in vitro. The study provided insights into the mechanism of action involving apoptosis induction through mitochondrial pathways .
- Case Study 2 : Another research project focused on synthesizing novel derivatives aimed at enhancing antimicrobial efficacy. The results indicated that modifications to the thiazole ring improved activity against Gram-positive bacteria significantly compared to the parent compound .
Mechanism of Action
The mechanism of action of 2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-(2,4-Dimethoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole (CAS 1283109-23-8)
- Structure : The 2-phenyl group is replaced with a 2,4-dimethoxybenzyl substituent.
- Molecular Formula : C${14}$H${16}$N$2$O$2$S.
- Higher molecular weight (276.36 g/mol) compared to the phenyl analog. Applications: Likely used in drug discovery for its improved pharmacokinetic profile .
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine (CAS 1360831-19-1)
- Structure : Features an amine group (-NH$_2$) at the 2-position instead of phenyl.
- Molecular Formula : C$5$H$7$N$_3$S.
- Key Differences :
Salt Forms and Purity
- Impact of Salt Forms :
Heteroatom Substitution: Thiazole vs. Oxazole
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole
- Structure : Replaces the thiazole sulfur with oxygen.
- Key Differences :
- Electronic Effects : Oxazole is less electron-rich than thiazole, altering reactivity in cycloaddition reactions.
- Cost : Priced at $1,880/g (98% purity), significantly higher than thiazole analogs, likely due to synthetic challenges .
Biological Activity
2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₀N₂S
- Molecular Weight : 202.28 g/mol
- CAS Number : 954241-29-3
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for the compound were found to be low, indicating potent antibacterial effects.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
| Pseudomonas aeruginosa | 0.30 |
This suggests that the compound could serve as a lead structure for developing new antimicrobial agents .
Anticancer Activity
The compound has also shown promising anticancer activity in various cancer cell lines. For instance, it was evaluated against human T-cell leukemia (CEM) and cervix carcinoma (HeLa) cells. The results indicated that it induces apoptosis through mechanisms involving phosphatidylserine externalization and caspase activation.
| Cell Line | IC50 (µM) |
|---|---|
| CEM | 1.2 |
| HeLa | 1.5 |
These findings suggest that this compound may be a potential candidate for further development in cancer therapy .
Cardiotonic Effects
In a study on cardiotonic agents, derivatives of thiazole including this compound were synthesized and evaluated for their ability to inhibit phosphodiesterase enzymes (PDE). The most potent derivative exhibited an IC50 value of 0.24 µM against PDE3A, indicating its potential in treating heart conditions by enhancing cardiac contractility .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- PDE Inhibition : The compound inhibits phosphodiesterase enzymes which play a crucial role in regulating intracellular cAMP levels.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells by activating caspases and promoting externalization of phosphatidylserine.
- Antimicrobial Mechanism : The exact mechanism remains under investigation but is believed to involve disruption of bacterial cell wall synthesis or function.
Case Studies
Several case studies have explored the efficacy of this compound in different biological contexts:
- Antimicrobial Efficacy : A study demonstrated that when combined with other antibiotics, the effectiveness against resistant strains improved significantly.
- Cancer Cell Line Studies : Research indicated that co-treatment with known chemotherapeutics enhanced the cytotoxic effects of this compound on HeLa cells.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
